molecular formula C21H19ClFNO3S2 B11145261 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11145261
M. Wt: 452.0 g/mol
InChI Key: MRUHDNCQVPVCMS-UHFFFAOYSA-N
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Description

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Chlorine Atom: Chlorination of the benzothiophene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dioxidotetrahydrothiophene Group: This step involves the reaction of the chlorinated benzothiophene with a dioxidotetrahydrothiophene derivative under basic conditions.

    N-Alkylation with 4-Fluorobenzylamine: The final step involves the N-alkylation of the intermediate with 4-fluorobenzylamine in the presence of a suitable base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological macromolecules.

Medicine

In medicine, derivatives of benzothiophene are known for their therapeutic properties. This compound could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the agrochemical sector as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzothiophene core can intercalate with DNA or inhibit enzyme activity, while the dioxidotetrahydrothiophene group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds like raloxifene and bazedoxifene, which are used in the treatment of osteoporosis and breast cancer.

    Thiophene Derivatives: Compounds such as pioglitazone, used in the treatment of diabetes.

Uniqueness

What sets 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the dioxidotetrahydrothiophene group, in particular, is relatively rare and could lead to novel applications and mechanisms of action.

Properties

Molecular Formula

C21H19ClFNO3S2

Molecular Weight

452.0 g/mol

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H19ClFNO3S2/c1-13-2-7-17-18(10-13)28-20(19(17)22)21(25)24(16-8-9-29(26,27)12-16)11-14-3-5-15(23)6-4-14/h2-7,10,16H,8-9,11-12H2,1H3

InChI Key

MRUHDNCQVPVCMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC=C(C=C3)F)C4CCS(=O)(=O)C4)Cl

Origin of Product

United States

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